molecular formula C9H12BrNO2 B1380327 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine CAS No. 1505568-38-6

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine

Cat. No.: B1380327
CAS No.: 1505568-38-6
M. Wt: 246.1 g/mol
InChI Key: HFWULLVCZKPZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of phenylamine, where the phenyl ring is substituted with a bromine atom and a 2-(2-methoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine typically involves the bromination of 2-(2-methoxyethoxy)phenylamine. One common method is as follows:

    Starting Material: 2-(2-methoxyethoxy)phenylamine.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Isolation: The product is then isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

    Nucleophilic Substitution: Substituted phenylamines.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

Scientific Research Applications

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and the methoxyethoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxyaniline: Similar structure but lacks the 2-(2-methoxyethoxy) group.

    2-Bromo-3-methoxyphenol: Contains a hydroxyl group instead of an amine group.

    3-Bromo-2-ethoxy-5-methylphenylboronic acid: Contains a boronic acid group and an ethoxy group.

Uniqueness

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine is unique due to the presence of both the bromine atom and the 2-(2-methoxyethoxy) group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

3-bromo-2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWULLVCZKPZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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